Nervonic acid
Overview
Description
- Nervonic acid (24:1, n−9) is a fatty acid . Its name derives from the Latin word “nervus,” meaning nerve or sinew.
- It exists in nature as an elongation product of oleic acid (18:1 Δ9) .
- Particularly abundant in the white matter of animal brains and peripheral nervous tissue, this compound contributes to the myelin sheath of nerve fibers .
Mechanism of Action
Target of Action:
Nervonic acid (24:1Δ15) is a very long-chain monounsaturated fatty acidSpecifically, this compound is believed to regulate Ca²⁺ ion channels in the cell membranes of nerve tissue .
Mode of Action:
The exact interaction of this compound with its targets remains an area of ongoing research In an MPTP-stimulated mouse model of Parkinson’s disease (PD), this compound injections significantly attenuated neuroinflammation Integrative analysis of transcriptomes and metabolomes revealed several key findings:
Biochemical Analysis
Biochemical Properties
Nervonic acid interacts with various enzymes, proteins, and other biomolecules. It is synthesized from oleic acid through fatty acid elongation, involving the condensation of malonyl-CoA and long-chain acyl-CoA by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It is also reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reverse total lipid C26:0 accumulation in a concentration-dependent manner in ALD cell lines . Moreover, this compound can protect ALD fibroblasts from oxidative insults, presumably by increasing intracellular ATP production .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It combines with sphingosines via amide bonds to form nervonyl sphingolipids, which are chiefly found in nervous and brain tissues . It may also be involved in the growth and maintenance of nerve tissue as a regulator of Ca 2+ ion channels in the cell membranes of nerve tissue .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found that this compound could alleviate the MPTP-induced behavioral deficits in mice in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. The biosynthesis of this compound is considered to start from oleic acid through fatty acid elongation . This process involves the condensation of malonyl-CoA and long-chain acyl-CoA by the enzyme 3-ketoacyl-CoA synthase (KCS) .
Subcellular Localization
This compound is preferentially beta-oxidized in peroxisomes This suggests that this compound is localized in the peroxisomes of cells
Preparation Methods
- Nervonic acid can be synthesized through elongation pathways from its immediate precursor, erucic acid .
- Industrial production methods often involve extraction from plant seed oils , where it occurs as triglycerides.
- Notably, seed oils of Lunaria species (such as Lunaria biennis or Lunaria annua) are rich sources of this compound .
Chemical Reactions Analysis
- Nervonic acid is a monounsaturated fatty acid with one double bond (C=C) in its 24-carbon backbone.
- It undergoes various reactions, including oxidation, reduction, and substitution .
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions vary based on the reaction conditions .
Scientific Research Applications
- Nervonic acid plays a critical role in neurological development and the treatment of psychotic disorders .
- It may regulate Ca2+ ion channels in nerve tissue cell membranes.
- Research explores its potential applications in neurodegenerative diseases and beyond .
Comparison with Similar Compounds
- Nervonic acid stands out due to its unique combination of chain length (24 carbons) and monounsaturation (omega-9 position).
- Similar compounds include lignoceric acid (24:0) and other very long-chain fatty acids.
Properties
IUPAC Name |
(Z)-tetracos-15-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHCXVQVJPWHRF-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009308 | |
Record name | Nervonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Nervonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-37-6 | |
Record name | Nervonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nervonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nervonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NERVONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OQS788BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nervonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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